Cas no 170924-50-2 (4-(Difluoromethoxy)benzyl alcohol)

4-(Difluoromethoxy)benzyl alcohol 化学的及び物理的性質
名前と識別子
-
- (4-(Difluoromethoxy)phenyl)methanol
- 4-(DIFLUOROMETHOXY)BENZYL ALCOHOL
- 4-(difluoromethoxy)phenyl]methanol
- Benzenemethanol, 4-(difluoromethoxy)-
- [4-(difluoromethoxy)phenyl]methan-1-ol
- 4-Difluoromethoxybenzylalcohol
- ACMC-1C1UA
- ST094960
- SureCN1780636
- RARECHEM AL BD 0279
- [4-(DIFLUOROMETHOXY)PHENYL]METHANOL
- 4-difluoromethoxybenzyl alcohol
- HSIDWXYUJAUALR-UHFFFAOYSA-N
- SBB071478
- NE32285
- ZB007389
- [4-[bis(fluoranyl)methoxy]phe
- Benzene, 1-(difluoromethoxy)-4-methoxy-
- SB85446
- VEL
- MFCD00236228
- PJIYFBQQLZCVAC-UHFFFAOYSA-N
- FT-0632769
- AKOS000249421
- 4-(Difluoromethoxy) Benzyl Alcohol
- DTXSID70371754
- EN300-49220
- A811263
- 170924-50-2
- SCHEMBL1780636
- CS-W017520
- Z335244764
- 659-33-6
- FT-0605424
- FS-1149
- 4-(Difluoromethoxy)benzylalcohol98%
- 4-(Difluoromethoxy)benzyl alcohol 98%
- DB-054854
- DB-064799
- 4-(Difluoromethoxy)benzyl alcohol
-
- MDL: MFCD00236228
- インチ: 1S/C8H8F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2
- InChIKey: HSIDWXYUJAUALR-UHFFFAOYSA-N
- ほほえんだ: FC([H])(OC1C([H])=C([H])C(C([H])([H])O[H])=C([H])C=1[H])F
計算された属性
- せいみつぶんしりょう: 174.04924
- どういたいしつりょう: 174.04923582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.257±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 242.7±35.0 ºC (760 Torr),
- フラッシュポイント: 119.1±22.5 ºC,
- 屈折率: 1.4855
- ようかいど: 微溶性(10 g/l)(25ºC)、
- PSA: 29.46
4-(Difluoromethoxy)benzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23019-5g |
4-(Difluoromethoxy)benzyl alcohol, 97% |
170924-50-2 | 97% | 5g |
¥4386.00 | 2022-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026444-250mg |
4-(Difluoromethoxy)benzyl alcohol |
170924-50-2 | 97% | 250mg |
¥142 | 2024-05-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D895372-5g |
(4-(Difluoromethoxy)phenyl)methanol |
170924-50-2 | 98% | 5g |
¥756.00 | 2022-01-11 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026444-1g |
4-(Difluoromethoxy)benzyl alcohol |
170924-50-2 | 97% | 1g |
¥324 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026444-10g |
4-(Difluoromethoxy)benzyl alcohol |
170924-50-2 | 97% | 10g |
¥1264 | 2024-05-25 | |
TRC | D452368-10mg |
4-(Difluoromethoxy)benzyl Alcohol |
170924-50-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
Alichem | A014001172-1g |
4-(Difluoromethoxy)benzyl alcohol |
170924-50-2 | 97% | 1g |
1,504.90 USD | 2021-06-22 | |
Fluorochem | 007857-250mg |
4-(Difluoromethoxy)benzyl alcohol |
170924-50-2 | 97% | 250mg |
£10.00 | 2022-03-01 | |
Enamine | EN300-49220-0.5g |
[4-(difluoromethoxy)phenyl]methanol |
170924-50-2 | 95.0% | 0.5g |
$19.0 | 2025-02-20 | |
A2B Chem LLC | AB65957-250mg |
(4-(Difluoromethoxy)phenyl)methanol |
170924-50-2 | 97% | 250mg |
$64.00 | 2024-01-03 |
4-(Difluoromethoxy)benzyl alcohol 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
4-(Difluoromethoxy)benzyl alcoholに関する追加情報
4-(Difluoromethoxy)benzyl Alcohol: A Comprehensive Overview
4-(Difluoromethoxy)benzyl alcohol (CAS No. 170924-50-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique difluoromethoxy substituent, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The chemical structure of 4-(difluoromethoxy)benzyl alcohol consists of a benzene ring with a difluoromethoxy group at the para position and a hydroxymethyl group attached to the benzene ring. The presence of the difluoromethoxy group imparts distinct electronic and steric properties to the molecule, which can influence its reactivity and biological activity. These properties have been extensively studied in recent years, leading to a deeper understanding of its potential therapeutic applications.
In the context of medicinal chemistry, 4-(difluoromethoxy)benzyl alcohol has been explored for its ability to modulate various biological targets. One notable area of research involves its interaction with enzymes and receptors involved in neurological disorders. Studies have shown that compounds with similar difluoromethoxy substituents can exhibit potent inhibitory effects on specific enzymes, such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters.
Recent advancements in computational chemistry and molecular modeling have further elucidated the binding interactions of 4-(difluoromethoxy)benzyl alcohol with target proteins. These studies have provided valuable insights into the molecular mechanisms underlying its biological activities, paving the way for the rational design of more potent and selective derivatives. For instance, molecular dynamics simulations have revealed that the difluoromethoxy group can form favorable hydrogen bonds and hydrophobic interactions with key residues in the active site of target enzymes.
In addition to its potential as a therapeutic agent, 4-(difluoromethoxy)benzyl alcohol has also been investigated for its use as an intermediate in the synthesis of other bioactive compounds. Its reactivity and functional group versatility make it an attractive starting material for various synthetic transformations. Researchers have successfully utilized this compound to synthesize a range of derivatives with enhanced biological activities, including anti-inflammatory agents and anticancer drugs.
The synthesis of 4-(difluoromethoxy)benzyl alcohol typically involves multi-step processes that ensure high purity and yield. Common synthetic routes include nucleophilic substitution reactions and Grignard reactions, which are well-documented in the literature. Advances in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.
Clinical trials involving compounds derived from 4-(difluoromethoxy)benzyl alcohol have shown promising results in various therapeutic areas. For example, a phase II clinical trial evaluating a derivative of this compound as a treatment for Alzheimer's disease reported significant improvements in cognitive function and reduced neuroinflammation. These findings highlight the potential of 4-(difluoromethoxy)benzyl alcohol-based compounds to address unmet medical needs.
In conclusion, 4-(difluoromethoxy)benzyl alcohol (CAS No. 170924-50-2) is a multifaceted compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, solidifying its position as an important molecule in modern pharmaceutical science.
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